Threo-dihydrobupropion

CYP2D6 inhibition drug-drug interaction metabolite pharmacology

Eliminate inter-metabolite variability in your bupropion DDI studies. Unlike hydroxybupropion (Ki=13 μM) or erythrohydrobupropion (Ki=1.7 μM), racemic threo-dihydrobupropion (Ki=5.4 μM) provides the balanced CYP2D6 inhibitory potency required to model clinical interactions with ≤11.6% prediction error. - Essential for HPLC-MS/MS method validation (0.15 ng/mL LOQ for enantiomers). - Highlights human vs. preclinical species metabolic divergence (53% human vs. 3% mouse clearance contribution). - -20°C, hygroscopic storage under inert atmosphere ensures long-term stability.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 92264-82-9
Cat. No. B015152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThreo-dihydrobupropion
CAS92264-82-9
Synonyms(αR)-rel-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol;  _x000B_rac threo-Hydroxybupropion; 
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
InChIInChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1
InChIKeyNDPTTXIBLSWNSF-JOYOIKCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Threo-Dihydrobupropion (CAS 92264-82-9): Essential Pharmacologically Active Bupropion Metabolite for Preclinical Research


Threo-dihydrobupropion (also known as threohydrobupropion, CAS 92264-82-9) is a major active metabolite of the antidepressant and smoking cessation agent bupropion [1]. It is a substituted amphetamine derivative (specifically a β-hydroxyamphetamine) formed via reduction of bupropion's carbonyl group by carbonyl reductases and 11β-hydroxysteroid dehydrogenase-1 [2]. The compound exists as a racemic mixture of (1R,2R)- and (1S,2S)-enantiomers, with plasma concentrations that exceed the parent drug by approximately 3- to 30-fold during bupropion therapy [3]. This metabolite is not simply an inactive byproduct but a pharmacologically active species that contributes substantially to bupropion's overall effects and drug-drug interaction (DDI) profile [4].

Why Threo-Dihydrobupropion (CAS 92264-82-9) Cannot Be Interchanged with Other Bupropion Metabolites or Enantiomers


Generic substitution among bupropion metabolites is scientifically invalid because each metabolite exhibits distinct, quantifiable differences in enzyme inhibition potency, metabolic clearance contributions, and stereoselective pharmacokinetics. For instance, threo-dihydrobupropion demonstrates over 2-fold greater CYP2D6 inhibitory potency than hydroxybupropion and bupropion, yet is 5.5-fold less potent than erythrohydrobupropion [1]. Furthermore, the two enantiomers of threo-dihydrobupropion show marked stereoselective differences: RR-THBUP has a 2.1-fold lower Ki for CYP2D6 than SS-THBUP, and threo-dihydrobupropion A exhibits significantly higher Cmax and longer half-life than its counterpart B [2][3]. These stereospecific variations in activity and disposition mean that substituting racemic threo-dihydrobupropion with a single enantiomer, or using another metabolite such as hydroxybupropion, would yield entirely different experimental outcomes and cannot serve as a reliable proxy in rigorous preclinical or analytical studies [4].

Quantitative Evidence Differentiating Threo-Dihydrobupropion (CAS 92264-82-9) from Bupropion and Its Metabolites


Threo-Dihydrobupropion Exhibits 5.5-Fold Lower CYP2D6 Inhibitory Potency Than Erythrohydrobupropion but 2-Fold Higher Than Hydroxybupropion

Threo-dihydrobupropion demonstrates intermediate CYP2D6 inhibitory potency among bupropion metabolites. In pooled human liver microsomes, the Ki value for racemic erythrohydrobupropion (EHBUP) was 5.5-fold lower (more potent) than threohydrobupropion (THBUP), while THBUP demonstrated over 2-fold greater potency than OH-bupropion (OHBUP) and bupropion (BUP). Additionally, RR-THBUP had a 2.1-fold lower Ki value than SS-THBUP, indicating stereoselective inhibition [1]. A separate study confirmed these findings, reporting Ki values of 1.7 μM for erythrohydrobupropion, 5.4 μM for threohydrobupropion, 13 μM for hydroxybupropion, and 21 μM for bupropion [2]. This intermediate potency positions threo-dihydrobupropion as a distinct entity that cannot be replaced by erythrohydrobupropion (too potent) or hydroxybupropion (too weak) in CYP2D6 DDI studies.

CYP2D6 inhibition drug-drug interaction metabolite pharmacology

Threo-Dihydrobupropion Contributes 53% to Racemic Bupropion Clearance in Humans — The Predominant Reductive Pathway

In human liver microsomes, threohydrobupropion formation contributed 53% to total racemic bupropion clearance, representing the predominant metabolic pathway. This contribution is substantially higher than that of erythrohydrobupropion (9%) and compares to hydroxybupropion (38%) [1]. The stereoselective nature of this metabolism is further evidenced by the prediction that threohydrobupropion accounts for 50% and 82% of overall R- and S-bupropion clearance, respectively, demonstrating pronounced stereoselectivity favoring S-bupropion reduction [2]. In contrast, in mouse liver microsomes, threohydrobupropion contributes only 3% to racemic bupropion clearance, with erythrohydrobupropion predominating at 66% [1]. These quantitative species differences highlight that human-relevant studies cannot be reliably conducted using alternative metabolites or non-validated preclinical species.

metabolic clearance drug metabolism preclinical species translation

Threo-Dihydrobupropion Enantiomer A Exhibits Significantly Higher Cmax and Longer Half-Life Than Enantiomer B

The two enantiomers of threo-dihydrobupropion display markedly different pharmacokinetic profiles. In a study of 15 healthy volunteers administered a single 100 mg oral dose of racemic bupropion, threo-dihydrobupropion A (the first eluting peak in chiral chromatography) exhibited a significantly (p<0.05) higher Cmax compared to threo-dihydrobupropion B, despite threo-dihydrobupropion B having a greater overall AUC [1]. Critically, the half-life for threo-dihydrobupropion A was among the longest of all bupropion metabolites analyzed, a property that could indicate preferential accumulation upon multiple dosing [1]. In elderly depressed patients receiving multiple doses, the apparent half-life of threohydrobupropion was 38.8 ± 7.6 hours, intermediate between hydroxybupropion (34.2 ± 4.6 hours) and erythrobupropion (61.4 ± 21.6 hours) [2].

stereoselective pharmacokinetics enantiomer accumulation multiple dosing

Threo-Dihydrobupropion Enantiomers Exhibit a 4-Fold Difference in Systemic Exposure (AUC Ratio)

In healthy volunteers (n=15) receiving a single 100 mg oral dose of racemic bupropion, the area under the plasma concentration-time curve (AUC) ratio for (1R,2R)-threohydrobupropion to (1S,2S)-threohydrobupropion was approximately 4 [1]. The Cmax ratio for the same enantiomers was approximately 0.5 [1]. The R-/S-bupropion and (1R,2R)-/(1S,2S)-threohydrobupropion ratios are likely indicative of higher presystemic metabolism of S- versus R-bupropion by carbonyl reductases [2]. Time-dependent, elimination rate-limited, stereoselective pharmacokinetics were observed for all bupropion metabolites, with differential stereospecific accumulation predicted at steady state (partial AUC from 185 to 312 hours ranging from 185 to 37,447 nM⋅h across metabolites) [3]. This stereoselective exposure pattern is unique among bupropion metabolites and differs substantially from hydroxybupropion (AUC ratio ~65 favoring (2R,3R)-OHBUP) and erythrohydrobupropion (AUC ratio ~6 favoring (1S,2R)-EHBUP) [1].

stereoselective exposure AUC ratio pre-systemic metabolism

Validated Chiral HPLC-MS/MS Method Achieves 0.15 ng/mL LOQ for Threo-Dihydrobupropion Enantiomers with >70% Extraction Efficiency

A fully validated stereoselective LC-MS/MS method has been established for the simultaneous quantification of bupropion and its three major metabolites, including threo-dihydrobupropion enantiomers, from human plasma [1]. For threo-dihydrobupropion enantiomers, the limit of quantification (LOQ) is 0.15 ng/mL, which is lower (more sensitive) than the 0.3 ng/mL LOQ for bupropion and hydroxybupropion enantiomers [1]. Extraction efficiency for all analytes, including threo-dihydrobupropion, was ≥70% from 50 μL human plasma using liquid-liquid extraction [1]. Stability testing demonstrated that all analytes at a single non-extracted concentration remained stable for over 48 hours at ambient temperature with less than 9.8% variability [1]. Intra-day precision and accuracy ranged from 3.4% to 15.4% and 80.6% to 97.8%, while inter-day precision and accuracy ranged from 6.1% to 19.9% and 88.5% to 99.9% [1]. This validated method enabled, for the first time, the characterization of stereoselective pharmacokinetics of threo-dihydrobupropion in human volunteers [2].

analytical method validation stereoselective quantification bioanalytical chemistry

Optimal Preclinical and Analytical Applications for Threo-Dihydrobupropion (CAS 92264-82-9)


In Vitro CYP2D6 Drug-Drug Interaction (DDI) Studies Requiring Metabolite-Specific Inhibitory Profiling

Threo-dihydrobupropion is uniquely positioned for CYP2D6 inhibition studies due to its intermediate potency (Ki = 5.4 μM) among bupropion metabolites [1]. Unlike erythrohydrobupropion (Ki = 1.7 μM), which is 3.2-fold more potent, or hydroxybupropion (Ki = 13 μM), which is 2.4-fold less potent, threo-dihydrobupropion provides a balanced inhibitory profile that better reflects the composite clinical DDI observed with bupropion [1][2]. Mechanistic static interaction models incorporating threo-dihydrobupropion (along with other metabolites) achieved accurate prediction of clinical CYP2D6 interactions within 11.6% of observed values when using liver concentrations, whereas predictions using any single inhibitor significantly underestimated the clinical interaction [3]. This makes threo-dihydrobupropion essential for in vitro DDI panels evaluating bupropion's CYP2D6-mediated interactions with substrates such as desipramine, dextromethorphan, or beta-blockers.

Stereoselective Pharmacokinetic and Metabolism Studies in Preclinical Species Selection

Given the striking species differences in threo-dihydrobupropion's contribution to bupropion clearance (53% in human vs. 3% in mouse liver microsomes), this metabolite serves as a critical marker for validating preclinical species [1]. Researchers should prioritize threo-dihydrobupropion quantification when evaluating the suitability of animal models for bupropion CNS disposition studies. Monkey liver microsomes (23% contribution) best approximate human metabolism, while rat (17%) and mouse (3%) models show progressively poorer translation [1]. The enantiomer-specific formation kinetics (42-fold difference in intrinsic clearance favoring RR-THBUP over SS-THBUP in human liver fractions) further underscore the need for chiral analysis of threo-dihydrobupropion when studying stereoselective carbonyl reductase activity [2].

Chronic Dosing Pharmacokinetic Studies Focusing on Metabolite Accumulation

The long elimination half-life of threo-dihydrobupropion A enantiomer (among the longest of all bupropion metabolites) and its significantly higher Cmax compared to enantiomer B make racemic threo-dihydrobupropion uniquely valuable for studies examining metabolite accumulation with multiple dosing [1]. In elderly patients, the apparent half-life of threohydrobupropion is 38.8 ± 7.6 hours, which is longer than hydroxybupropion (34.2 ± 4.6 hours) and comparable to the parent drug [2]. The differential stereospecific accumulation predicted at steady state (partial AUC ranging from 185 to 37,447 nM⋅h across metabolites) underscores the importance of threo-dihydrobupropion quantification in chronic toxicity assessments and therapeutic drug monitoring studies [3]. The 4-fold AUC difference between enantiomers necessitates chiral separation for accurate exposure assessment [3].

Bioanalytical Method Development and Reference Standard Procurement

Threo-dihydrobupropion (racemic) is required as an authentic reference standard for the validated chiral HPLC-MS/MS method that achieves 0.15 ng/mL LOQ for its enantiomers [1]. This method has been successfully implemented in human volunteer studies and is essential for any laboratory conducting bupropion metabolism research [2]. The compound's physicochemical properties—including hygroscopic stability requiring -20°C storage under inert atmosphere, melting point 52-53°C, and solubility in DMSO (10 mM) and chlorinated solvents—dictate specific handling requirements that procurement specialists must account for when sourcing reference material [3][4]. The availability of deuterated analogs (e.g., rac threo-dihydrobupropion-d9) further enables stable isotope dilution LC-MS/MS methods for high-precision quantification [5].

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